molecular formula C10H8O3 B8483549 Propargylparaben

Propargylparaben

Cat. No. B8483549
M. Wt: 176.17 g/mol
InChI Key: PZGULPDXBOWDHO-UHFFFAOYSA-N
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Patent
US06316500B1

Procedure details

p-Hydroxybenzoic acid (0.724 mole) and sodium hydroxide (0.724 mole) were dissolved in 50% isopropyl alcohol (400 ml). Propargyl bromide (0.724 mole) was added and the solution was heated to reflux for 6 hours. The solution was then cooled and the isopropyl alcohol was removed under vacuum. The residue was taken up in methylene chloride (200 ml), washed with water (200 ml), aturated sodium bicarbonate, saline and dried over magnesium sulfate. Removal of the solvent yielded crude product, which was recrystallized, from CCI4 to give pure propargylparaben. (62.9% yield) m.p. 107-108° C.
Quantity
0.724 mol
Type
reactant
Reaction Step One
Quantity
0.724 mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.724 mol
Type
reactant
Reaction Step Two
Yield
62.9%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+].[CH2:13](Br)[C:14]#[CH:15]>C(O)(C)C>[CH2:15]([O:7][C:6]([C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[CH:3][CH:4]=1)=[O:8])[C:14]#[CH:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.724 mol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
0.724 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0.724 mol
Type
reactant
Smiles
C(C#C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
CUSTOM
Type
CUSTOM
Details
the isopropyl alcohol was removed under vacuum
WASH
Type
WASH
Details
washed with water (200 ml), aturated sodium bicarbonate, saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
yielded crude product, which
CUSTOM
Type
CUSTOM
Details
was recrystallized, from CCI4

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OC(=O)C1=CC=C(O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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